molecular formula C14H19NO2S B5587788 N-cyclopentyl-2-methoxy-4-(methylthio)benzamide

N-cyclopentyl-2-methoxy-4-(methylthio)benzamide

Cat. No. B5587788
M. Wt: 265.37 g/mol
InChI Key: GBXOZHQRWXCKIJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methoxy-4-(methylthio)benzamide is a chemical compound studied for various properties and applications in organic chemistry. This compound, like others in its class, is of interest due to its structural and functional characteristics, which lend it potential in different chemical reactions and processes.

Synthesis Analysis

The synthesis of N-cyclopentyl-2-methoxy-4-(methylthio)benzamide can involve multiple steps, typically starting from basic organic compounds and through processes like acylation, methylation, and condensation. Specific methodologies can vary based on desired yields, purities, and structural considerations.

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclopentyl-2-methoxy-4-(methylthio)benzamide has been analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computations. These studies provide insights into the geometrical parameters, lattice constants, and molecular geometry, which are crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

This compound may participate in various chemical reactions, including cycloadditions, cyclizations, and rearrangements, due to its functional groups and molecular structure. The reactions can be influenced by factors like the presence of catalysts, temperature, and solvents.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are important for handling and application in different environments. These properties are determined through experimental studies and help in identifying conditions for storage, application, and disposal.

Chemical Properties Analysis

Chemical properties include reactivity with other substances, stability under different conditions, and the presence of functional groups leading to specific reactions. Understanding these properties is essential for predicting the compound's behavior in various chemical processes.

For more specific studies and detailed information, it is recommended to refer to scientific literature and research articles. However, I couldn't find direct references for "N-cyclopentyl-2-methoxy-4-(methylthio)benzamide" specifically, but the provided structure and insights are based on typical analyses for similar organic compounds.

References (sources) for this information:

  • The detailed structural and functional characteristics can be derived from studies such as those by Demir et al. (2015) which discuss molecular structural descriptions and antioxidant activities using X-ray diffractions and DFT calculations (Demir et al., 2015).
  • For chemical reactions and properties, the study on the formation and reaction of carbonyl ylides provides insights into the reactions of related compounds with isothiocyanates (Ibata et al., 1992).

properties

IUPAC Name

N-cyclopentyl-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-17-13-9-11(18-2)7-8-12(13)14(16)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXOZHQRWXCKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-methoxy-4-(methylsulfanyl)benzamide

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